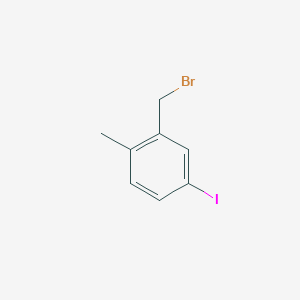

2-(Bromomethyl)-4-iodo-1-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-4-iodo-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFIMIJFZPQJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Strategic Importance of 2-(Bromomethyl)-4-iodo-1-methylbenzene

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-4-iodo-1-methylbenzene

This compound is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis. Its utility stems from the orthogonal reactivity of its three distinct functional groups: the benzylic bromide, the aryl iodide, and the methyl group. The benzylic bromide is a potent electrophile, ideal for nucleophilic substitution reactions to introduce complex side chains. The aryl iodide is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate bi-aryl systems or the introduction of alkynyl and other moieties. This trifecta of reactivity makes the molecule an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.

This guide provides a comprehensive overview of the most efficient and reliable method for the synthesis of this compound: the free-radical bromination of 1-iodo-2,4-dimethylbenzene. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and discuss critical safety considerations.

Part 1: Synthetic Strategy and Mechanistic Causality

The core of this synthesis is the selective transformation of a single methyl group on the aromatic ring into a bromomethyl group. This is achieved via a benzylic bromination, a classic free-radical chain reaction.[1]

The Precursor: 1-Iodo-2,4-dimethylbenzene

The logical and most direct starting material for this synthesis is 1-iodo-2,4-dimethylbenzene. This precursor correctly positions the iodine and two methyl groups, setting the stage for the selective bromination of the methyl group at the 2-position, which is sterically accessible and electronically activated for radical abstraction.

Reagent Selection: The Superiority of N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can effect benzylic bromination, it is a hazardous, difficult-to-handle liquid that often leads to undesired side reactions, such as electrophilic aromatic substitution on the electron-rich ring. The reagent of choice is N-Bromosuccinimide (NBS) .[2][3] This crystalline solid offers several distinct advantages:

-

Safety and Handling : NBS is a solid, making it significantly easier and safer to weigh and handle compared to fuming, corrosive liquid bromine.[4]

-

Controlled Bromine Concentration : The reaction mechanism relies on a low, steady-state concentration of molecular bromine, which is generated in situ from the reaction of NBS with trace amounts of HBr byproduct. This low concentration favors the desired radical pathway over competing ionic pathways.

-

Selectivity : NBS is highly selective for allylic and benzylic C-H bonds, minimizing the risk of aromatic ring bromination. This specific application is known as the Wohl-Ziegler Reaction .[4]

The Free-Radical Mechanism

The Wohl-Ziegler bromination proceeds through a well-established radical chain mechanism, which requires a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light (hν).

Caption: Free-radical chain mechanism overview.

-

Initiation : The initiator (e.g., AIBN) thermally decomposes to form radicals, which then react with NBS to generate the initial bromine radical (Br•).

-

Propagation : This is a two-step cycle that forms the product and regenerates the chain carrier.

-

Step 1 : A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 1-iodo-2,4-dimethylbenzene. This is the rate-determining step. The C-H bond at a benzylic position is weaker than an aromatic C-H bond, and the resulting benzylic radical is stabilized by resonance with the benzene ring, making this abstraction highly selective.[5] The iodine atom at the 4-position acts as a spectator and does not interfere with the radical formation.[6]

-

Step 2 : The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS + HBr) to yield the final product, this compound, and a new bromine radical, which continues the chain reaction.[5]

-

-

Termination : The reaction ceases when two radical species combine to form a stable, non-radical molecule.

Part 2: A Validated Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Molecular Wt. | Quantity | Moles | Equivalents |

| 1-Iodo-2,4-dimethylbenzene | 246.09 g/mol | 10.0 g | 40.6 mmol | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 g/mol | 7.95 g | 44.7 mmol | 1.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 g/mol | 0.33 g | 2.0 mmol | 0.05 |

| Carbon Tetrachloride (CCl₄) | 153.82 g/mol | 150 mL | - | - |

| Dichloromethane (DCM) | 84.93 g/mol | ~100 mL | - | For extraction |

| 5% aq. Na₂S₂O₃ solution | - | ~50 mL | - | For work-up |

| Saturated aq. NaCl (Brine) | - | ~50 mL | - | For work-up |

| Anhydrous MgSO₄ | - | ~10 g | - | For drying |

Note on Reagents: NBS should be recrystallized from water if it appears yellow to ensure purity and remove any residual bromine or HBr. AIBN is a thermal initiator and should be handled with care, avoiding excessive heat. Carbon tetrachloride is a traditional solvent for this reaction but is a known carcinogen; cyclohexane can be used as a less toxic alternative.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

-

Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1-iodo-2,4-dimethylbenzene (10.0 g, 40.6 mmol).

-

Addition of Reagents : Add N-bromosuccinimide (7.95 g, 44.7 mmol, 1.1 eq), azobisisobutyronitrile (0.33 g, 2.0 mmol, 0.05 eq), and carbon tetrachloride (150 mL). The use of a slight excess of NBS ensures the complete consumption of the starting material.

-

Reaction Execution : Begin vigorous stirring and gently heat the mixture to reflux (approximately 77°C) using a heating mantle. The reaction is typically complete within 2-4 hours.

-

Monitoring Progress : The reaction can be monitored by Thin Layer Chromatography (TLC). A key visual indicator of progression is the consumption of the dense NBS (sinks) and the formation of the less dense succinimide byproduct, which will float at the surface of the solvent.

-

Work-up :

-

Once the reaction is complete, cool the flask to room temperature in an ice bath.

-

Filter the mixture through a Büchner funnel to remove the white succinimide solid. Wash the solid with a small amount of cold dichloromethane (DCM).

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution (50 mL) to remove any unreacted bromine, and then with saturated aqueous sodium chloride (brine, 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification : The resulting crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent such as hexanes to yield pure this compound.

Part 3: Safety, Handling, and Data

Hazard Identification and Safe Handling

Strict adherence to safety protocols is paramount. This reaction must be conducted in a certified chemical fume hood.

-

This compound (Product) : This compound is a lachrymator and is corrosive. It causes skin and serious eye irritation and may cause respiratory irritation.[7][8] Avoid inhalation of dust and ensure no contact with skin or eyes.[9]

-

N-Bromosuccinimide (NBS) : An irritant. Avoid contact with skin and eyes.[3]

-

Carbon Tetrachloride (Solvent) : Toxic and a suspected carcinogen. Use with extreme caution and consider substitution with a safer alternative like cyclohexane.

-

AIBN (Initiator) : Thermally unstable. Store in a cool place and avoid grinding or subjecting it to friction.

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical splash goggles.[10]

Waste Disposal : All chemical waste, including solvents and solids, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[11]

Expected Data and Characterization

-

Product Name : this compound

-

CAS Number : 289617-98-7 (Note: This CAS may refer to a related isomer; careful characterization is essential).

-

Molecular Formula : C₈H₈BrI

-

Molecular Weight : 326.96 g/mol

-

Appearance : White to off-white crystalline solid.

-

Yield : Theoretical yield is 13.28 g. Typical experimental yields range from 75-85%.

-

Characterization :

-

¹H NMR (CDCl₃) : Expect distinct signals for the aromatic protons, a singlet for the benzylic -CH₂Br protons (typically ~4.5 ppm), and a singlet for the remaining -CH₃ group (~2.4 ppm).

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).

-

References

-

Reddit. Free radical halogenation of Iodinemethylbenzene. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Carl ROTH. Bromobenzene - Safety Data Sheet. [Link]

-

Oregon State University. Chapter 3 Worked Problem 1: Free Radical Bromination. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

PubChem. 2-Bromo-4-iodo-1-methylbenzene. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Wikipedia. Free-radical halogenation. [Link]

- Google Patents.

-

YouTube. Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination. [Link]

-

YouTube. N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. [Link]

-

ResearchGate. Study on the Bromolactonisation of Alkenoic Acids with (Diacetoxyiodo)Benzene. [Link]

-

Chegg.com. Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. [Link]

-

Organic Syntheses. Iodosobenzene. [Link]

-

The Hive. NBS bromination of 2,4-dimethoxyphenylethylamine. [Link]

- Google Patents. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl.

- Google Patents.

- Google Patents.

- Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

Sources

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 6. reddit.com [reddit.com]

- 7. 2-Bromo-4-iodo-1-methylbenzene | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 202865-85-8|1-Bromo-4-iodo-2-methylbenzene|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. carlroth.com [carlroth.com]

An In-Depth Technical Guide on 2-(bromomethyl)-4-iodo-1-methylbenzene (CAS 1261647-64-6): A Compound with Limited Publicly Available Data

Senior Application Scientist Note: This document serves to consolidate the currently available technical information for the compound identified by CAS number 1261647-64-6. It is intended for researchers, scientists, and drug development professionals who may be investigating this molecule. A thorough search of publicly accessible scientific literature and databases has revealed a significant lack of published research on the biological activity of this compound. Therefore, this guide will focus on its known chemical properties and transparently address the current data gap.

Compound Identification and Physicochemical Properties

The compound with CAS number 1261647-64-6 is chemically identified as 2-(bromomethyl)-4-iodo-1-methylbenzene.[1] Its molecular formula is C8H8BrI.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8BrI | [1][2] |

| Monoisotopic Mass | 309.8854 Da | [1][2] |

| SMILES | CC1=C(C=C(C=C1)I)CBr | [1] |

| InChI | InChI=1S/C8H8BrI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | [1] |

| InChIKey | UVFIMIJFZPQJEO-UHFFFAOYSA-N | [1][2] |

| Predicted XlogP | 3.5 | [1] |

Note: The predicted XlogP value suggests this compound is likely to be lipophilic.

Current Status of Biological Research and Data

A comprehensive search of scientific literature reveals no published studies detailing the mechanism of action, therapeutic targets, or any biological activity of this compound. The compound is indexed in chemical databases such as PubChem, which primarily cite patent applications.[1][2] This suggests that while the compound has been synthesized and may be part of proprietary research, its biological effects have not been disclosed in the public domain.

Due to this absence of data, the following sections, which would typically form the core of a technical guide for a bioactive compound, cannot be completed:

-

Mechanism of Action and Signaling Pathways: Without experimental evidence, any proposed mechanism would be purely speculative. There is no information to construct a signaling pathway diagram.

-

Experimental Protocols (In Vitro & In Vivo): No established or published protocols exist for testing the biological activity of this specific compound.

-

Quantitative Data (IC50, EC50, etc.): There is no available data from dose-response studies to determine the potency or efficacy of this compound.

Future Directions and Recommendations

For researchers interested in this compound, the initial steps would involve foundational in vitro screening to ascertain any biological activity. A logical experimental workflow would be to:

-

Source or Synthesize the Compound: Obtain a sample of sufficient purity for biological testing.

-

Initial Cytotoxicity and Phenotypic Screening: Assess the compound's effect on various cell lines to identify any potential for inducing a biological response.

-

Target Identification Studies: If a consistent biological effect is observed, proceed with target deconvolution methods to identify the molecular target(s).

Below is a conceptual workflow for such an initial investigation.

Figure 1: Conceptual workflow for the initial biological investigation of a novel compound.

Conclusion

While this compound (CAS 1261647-64-6) is a known chemical entity, there is a notable absence of publicly available data regarding its biological properties. This technical guide serves to summarize the existing chemical information and to highlight the current knowledge gap. For drug development professionals and researchers, this compound represents an unexplored area of chemical space. Any future work would require primary research to determine its biological activity and potential therapeutic applications.

References

- PubChemLite. C8H8BrI - Explore.

- PubChemLite. 1261647-64-6 (C8H8BrI).

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-4-iodo-1-methylbenzene: A Versatile Bifunctional Building Block

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-iodo-1-methylbenzene, a key bifunctional intermediate for advanced organic synthesis. The document details its fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis via radical bromination, and explores its strategic applications in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The guide emphasizes the compound's dual reactivity, stemming from its benzylic bromide and aryl iodide moieties, which allows for sequential and site-selective functionalization. All protocols and claims are substantiated with references to authoritative chemical literature to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Synthesis

In the landscape of modern organic chemistry, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. This compound (Figure 1) has emerged as a reagent of significant interest for researchers in drug discovery and materials science. Its value lies in its bifunctional nature: it possesses two distinct and orthogonally reactive halogen centers.

-

The Benzylic Bromide: The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution (SN2) reactions. This functionality is ideal for introducing the 2-methyl-5-iodobenzyl moiety onto a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

-

The Aryl Iodide: The carbon-iodine bond on the aromatic ring is a prime handle for transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in oxidative addition to palladium(0) catalysts, enabling chemoselective functionalization in reactions like Suzuki, Sonogashira, and Heck couplings.

This dual reactivity allows for a programmed, stepwise approach to molecular construction, where one site can be functionalized while the other remains intact for a subsequent transformation. This guide will provide the technical foundation necessary to effectively utilize this versatile reagent.

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1178576-91-4 | [1] |

| Molecular Formula | C₈H₈BrI | [2][3] |

| Molecular Weight | 310.96 g/mol | [2] |

| Monoisotopic Mass | 309.8854 Da | [3] |

| Appearance | Expected to be a solid or oil | General Knowledge |

| Predicted XLogP3 | 3.5 | [3] |

| SMILES | CC1=CC(=C(C=C1)I)CBr | [3] |

| InChIKey | KURVEUTUDBTKCJ-UHFFFAOYSA-N | [3] |

Synthesis Protocol: Selective Benzylic Bromination

The most direct and efficient method for preparing this compound is through the selective free-radical bromination of the benzylic methyl group of 4-iodo-1,2-dimethylbenzene (also known as 4-iodo-ortho-xylene). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it maintains a low, steady concentration of bromine in the reaction mixture, which favors benzylic substitution over electrophilic aromatic addition.[4][5]

Causality of Experimental Design

-

Reagents: N-Bromosuccinimide (NBS) is used as the bromine source. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction. AIBN is often preferred for its more predictable decomposition rate.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial. These solvents do not react with the radical intermediates. Acetonitrile has also been reported as an effective solvent for these reactions.[5]

-

Initiation: The reaction is initiated by heat or UV light, which causes the homolytic cleavage of the initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical, propagating the chain reaction.[4]

-

Work-up: The succinimide byproduct is poorly soluble in the non-polar solvent and can be removed by filtration. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) neutralizes any remaining HBr.

Step-by-Step Experimental Protocol

Reaction Scheme:

Caption: Synthetic workflow for this compound.

-

Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-1,2-dimethylbenzene (1.0 eq).

-

Reagent Addition: Add the solvent (e.g., carbon tetrachloride, ~0.2 M concentration) followed by N-Bromosuccinimide (1.05 eq) and the radical initiator, AIBN (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction is typically complete within 1-4 hours.

-

Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of celite, washing the filter cake with a small amount of cold solvent.

-

Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) or by recrystallization if the product is a solid.

Applications in Advanced Synthesis

The synthetic utility of this compound is best illustrated by its potential for sequential, chemoselective functionalization.

Nucleophilic Substitution (SN2 Reaction)

The benzylic bromide is highly susceptible to attack by nucleophiles. This allows for the straightforward attachment of the substituted benzyl group to a variety of substrates.

Example: Synthesis of a Tertiary Amine A common application is the N-alkylation of a secondary amine to form a tertiary amine, a core structure in many pharmaceutical compounds.[6]

Caption: Workflow for an SN2 alkylation reaction.

Palladium-Catalyzed Suzuki Coupling

Following the SN2 reaction, the aryl iodide remains available for a subsequent cross-coupling reaction. The Suzuki coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[7][8] The C-I bond is significantly more reactive than the C-Br bond that might be present elsewhere in the molecule, ensuring high chemoselectivity.[7]

Example: Synthesis of a Biaryl Compound This allows for the synthesis of complex, unsymmetrical biaryl structures which are prevalent in medicinal chemistry and materials science.

Caption: Workflow for a subsequent Suzuki cross-coupling reaction.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for CAS 1178576-91-4 is not publicly available, data from closely related structural analogs, such as other benzyl bromides and iodo-aromatics, provide a strong basis for hazard assessment.[9][10][11]

-

Hazards:

-

Skin and Eye Irritation: Benzyl bromides are known irritants and lachrymators (tear-inducing agents). Direct contact with skin and eyes will likely cause irritation or burns.[10]

-

Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[10]

-

Sensitization: Prolonged or repeated skin contact may lead to sensitization.

-

Toxicity: Harmful if swallowed or inhaled.

-

-

Handling (Personal Protective Equipment - PPE):

-

Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light and moisture to prevent degradation.

-

Store away from incompatible materials such as strong oxidizing agents and bases.

-

Conclusion

This compound is a high-utility synthetic intermediate that offers chemists the flexibility of sequential, site-selective functionalization. By leveraging the differential reactivity of the benzylic bromide for nucleophilic substitutions and the aryl iodide for metal-catalyzed cross-couplings, complex molecular targets can be assembled with precision and efficiency. The protocols and data presented in this guide provide a validated framework for the successful synthesis and application of this powerful building block, empowering researchers in the ongoing development of novel chemical entities.

References

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available from: [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link]

-

PubChemLite. 2-(bromomethyl)-1-iodo-4-methylbenzene. Available from: [Link]

- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.

-

PubChem. 4-Bromo-1-(bromomethyl)-2-methylbenzene. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

- 1. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. sep.turbifycdn.com [sep.turbifycdn.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 2-(Bromomethyl)-4-iodo-1-methylbenzene: A Versatile Orthogonally Substituted Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(bromomethyl)-4-iodo-1-methylbenzene, a strategically substituted aromatic compound with significant utility in organic synthesis. We will delve into its definitive IUPAC nomenclature, physicochemical properties, and detailed protocols for its synthesis. The core of this guide focuses on the compound's applications, particularly in the realm of medicinal chemistry and materials science, where the orthogonal reactivity of its functional groups is leveraged for the construction of complex molecular architectures. As a Senior Application Scientist, this guide aims to provide not only procedural details but also the underlying chemical principles and strategic considerations for its effective use in research and development.

Chemical Identity and Nomenclature

The precise naming of chemical structures is paramount for unambiguous scientific communication. The compound with the chemical formula C₈H₈BrI is correctly named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

The naming convention is established as follows:

-

Parent Structure: The benzene ring with a methyl group is recognized as toluene, a common and IUPAC-accepted parent name. The carbon atom bearing the methyl group is assigned the locant C1.

-

Numbering: The ring is numbered to give the substituents the lowest possible locants. There are two possible numbering schemes that result in the same locant set (1, 2, 4).

-

Alphabetical Precedence: When two or more numbering schemes result in the same lowest locant set, the substituent that comes first alphabetically is assigned the lower number. In this case, "bromomethyl" precedes "iodo". Therefore, the bromomethyl group is assigned to the C2 position, and the iodo group to the C4 position.

An alternative, though less common, systematic name is 2-(bromomethyl)-1-iodo-4-methylbenzene , where the parent is considered to be benzene.[1] However, using toluene as the parent structure is generally preferred for its simplicity and recognition within the chemical community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its appropriate handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1261647-64-6 | [2] |

| Molecular Formula | C₈H₈BrI | [2] |

| Molecular Weight | 310.96 g/mol | [2] |

| Appearance | Not explicitly available in public data; likely a solid or high-boiling liquid. | |

| Boiling Point | Data not available. | |

| Melting Point | Data not available. | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). | |

| InChI Key | KURVEUTUDBTKCJ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A logical synthetic strategy involves the sequential functionalization of p-toluidine or p-iodotoluene.

Synthetic Workflow Overview

A plausible and efficient synthetic route is outlined below. This workflow is designed to control the regioselectivity of the substitutions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 4-Iodo-1-methylbenzene from p-Toluidine (Sandmeyer Reaction)

This protocol describes the initial step in the synthesis, the conversion of p-toluidine to p-iodotoluene.

Materials:

-

p-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Diazotization: a. In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine in a mixture of deionized water and concentrated sulfuric acid, while cooling in an ice bath to maintain the temperature below 5 °C. b. Slowly add a solution of sodium nitrite in deionized water dropwise to the cooled p-toluidine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a color change.

-

Sandmeyer Reaction: a. In a separate beaker, dissolve potassium iodide in deionized water. b. Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form. c. Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with diethyl ether. b. Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. The crude p-iodotoluene can be further purified by vacuum distillation.

Detailed Experimental Protocol: Benzylic Bromination of 4-Iodo-1-methylbenzene

This protocol details the subsequent step to introduce the bromomethyl group.

Materials:

-

4-Iodo-1-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodo-1-methylbenzene in carbon tetrachloride. b. Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.

-

Reaction Execution: a. Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC) or gas chromatography (GC). b. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and filter off the succinimide. b. Wash the filtrate with water and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. d. The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific isomer is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3]

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Data |

| ¹H NMR | * Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to their relative positions. The proton ortho to the iodomethyl group would be the most deshielded. * Benzylic Protons (2H): A singlet around δ 4.5-5.0 ppm. * Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm. |

| ¹³C NMR | * Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-150 ppm). The carbon bearing the iodine atom will be significantly shifted upfield (around δ 90-100 ppm), while the carbon attached to the bromomethyl group will be downfield. * Benzylic Carbon (1C): A signal around δ 30-35 ppm. * Methyl Carbon (1C): A signal around δ 20-22 ppm. |

| IR Spectroscopy | * C-H (aromatic): Stretching vibrations around 3030-3100 cm⁻¹. * C-H (aliphatic): Stretching vibrations around 2850-3000 cm⁻¹. * C=C (aromatic): Stretching vibrations around 1450-1600 cm⁻¹. * C-Br: Stretching vibration around 500-600 cm⁻¹. * C-I: Stretching vibration around 485-600 cm⁻¹. |

| Mass Spectrometry | * Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (310.96 g/mol ). The isotopic pattern will be characteristic of a compound containing one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). * Fragmentation: A prominent fragment corresponding to the loss of a bromine atom (M⁺ - Br) is expected. |

Applications in Organic Synthesis

The synthetic utility of this compound stems from the presence of three distinct reactive sites: the benzylic bromide, the aryl iodide, and the methyl-substituted aromatic ring. The differential reactivity of the C-I and C-Br bonds is particularly advantageous for sequential cross-coupling reactions.[4]

Orthogonal Reactivity in Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive towards oxidative addition to palladium(0) catalysts than the carbon-bromine bond.[4] This allows for selective functionalization at the C4 position via reactions like Suzuki, Heck, or Sonogashira couplings, while leaving the bromomethyl group at the C2 position intact for subsequent transformations.

Sources

Introduction: A Differentiated Building Block for Complex Synthesis

An In-depth Technical Guide to the Reactions of 2-(Bromomethyl)-4-iodo-1-methylbenzene

In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount.[1][2] The strategic choice of starting materials dictates the feasibility, efficiency, and elegance of a synthetic route. This compound is a bifunctional aromatic compound poised for sophisticated synthetic applications. Its value lies in the presence of two distinct and orthogonally reactive electrophilic sites: an aryl iodide and a benzylic bromide.

This guide provides a comprehensive technical overview of the reactivity of this compound. While direct literature for this specific molecule is focused, its reaction pathways can be confidently predicted from well-established principles governing its functional groups. We will explore the chemoselective reactions at each site, drawing upon data from closely analogous systems to provide field-proven insights and actionable protocols for the research scientist.

The core utility of this reagent stems from the ability to selectively functionalize one site while leaving the other intact for subsequent transformations. The aryl iodide is primed for palladium-catalyzed cross-coupling reactions, whereas the benzylic bromide is an excellent substrate for nucleophilic substitution (SN2) reactions. This orthogonal reactivity enables the stepwise and deliberate elaboration of the toluene scaffold, making it a valuable intermediate in drug discovery and development.[2][3]

Physicochemical Properties (Analogous Compound: 2-Bromo-1-iodo-4-methylbenzene)

| Property | Value |

|---|---|

| CAS Number | 71838-16-9[4][5][6] |

| Molecular Formula | C₇H₆BrI[4][5] |

| Molecular Weight | 296.93 g/mol [4][5] |

| Density | 2.062 g/cm³[4][5] |

| Boiling Point | 266.7 °C at 760 mmHg[4][5] |

Part 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond on the aromatic ring is the primary site for palladium-catalyzed cross-coupling reactions. This selectivity is rooted in the fundamental principles of organometallic chemistry, specifically the oxidative addition step of the catalytic cycle.

The Principle of Differential Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established hierarchy: I > Br >> Cl.[1] The C-I bond is significantly weaker and more polarizable than a C-Br bond, making it far more susceptible to oxidative addition to a palladium(0) complex.[1][7] This crucial difference in reaction kinetics allows for highly chemoselective functionalization at the iodine-bearing position under mild conditions, leaving other, less reactive halide sites—such as the benzylic bromide in this case—untouched by the palladium catalyst.[7][8][9]

This selective reactivity is the cornerstone of the molecule's utility, enabling it to serve as a scaffold for the stepwise introduction of diverse functionalities.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][10][11] For this compound, this reaction is expected to proceed selectively at the C-I bond.

Causality in Experimental Design:

-

Catalyst: A Pd(0) source is required. Tetrakis(triphenylphosphine)palladium(0) is a common choice, though more advanced catalysts with bulky phosphine ligands can be used for challenging substrates.[10][12]

-

Base: A base, such as potassium carbonate or potassium phosphate, is essential to activate the boronic acid for the transmetalation step.[10] The choice of a relatively mild inorganic base prevents undesired side reactions at the benzylic bromide.

-

Solvent: A two-phase solvent system like Toluene/Water or a polar aprotic solvent like Dioxane is often used to dissolve both the organic and inorganic reagents.[12]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for analogous aryl iodides and serves as a validated starting point.[12]

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add degassed solvents (e.g., Toluene and Water, 4:1 mixture). Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Cross-Coupling of Aryl Iodides

| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield |

|---|---|---|---|---|---|---|

| Suzuki[8][12] | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 80-95% |

| Sonogashira[13] | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Triethylamine | Toluene | 70 | 85-95% |

| Heck[14][15] | Alkene (e.g., Styrene) | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 70-90% |

| Buchwald-Hartwig[16][17] | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-95% |

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][18]

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: Nucleophilic Substitution at the Benzylic Bromide

The 2-(bromomethyl) group is a classic benzylic halide, making it highly susceptible to nucleophilic attack via an SN2 mechanism.[19] This reaction pathway offers a complementary method for functionalizing the molecule, orthogonally to the palladium-catalyzed reactions on the aromatic ring.

Mechanism and Experimental Considerations

The SN2 reaction at a benzylic carbon is generally facile due to the stabilization of the transition state by the adjacent aromatic ring. The choice of nucleophile, base, and solvent is critical for achieving high yields and avoiding side reactions.[19]

Causality in Experimental Design (based on analogous systems): [19]

-

Nucleophile: A wide range of nucleophiles can be employed, including amines, thiols, alcohols, and carboxylates. Stronger nucleophiles will react more rapidly.

-

Base: When using nucleophiles that require deprotonation (e.g., alcohols, thiols, or secondary amines), a non-nucleophilic base is required. Potassium carbonate is often a suitable choice as it is strong enough to deprotonate many nucleophiles but not so strong as to promote elimination (E2) side reactions.

-

Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol is based on a validated methodology for the analogous 2-(bromomethyl)-4-chloro-1-nitrobenzene and is expected to be highly effective.[19]

-

Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate).

-

Addition of Reagents: Add the desired primary or secondary amine (1.2 eq) followed by powdered potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the layers and wash the organic layer with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram 2: SN2 Reaction Workflow

This diagram shows the straightforward workflow for a typical SN2 reaction.

Caption: A typical experimental workflow for an SN2 reaction.

Part 3: Orthogonal Synthetic Strategies and Applications

The true power of this compound is realized when both reactive sites are utilized in a planned sequence. This allows for the divergent synthesis of complex, unsymmetrically substituted molecules from a single, versatile starting material.

Logical Relationship: Divergent Synthesis

The choice of the first reaction dictates the synthetic path. By carefully selecting conditions, a chemist can choose to functionalize either the aryl iodide or the benzylic bromide, creating a key intermediate for further elaboration.

Diagram 3: Orthogonal Reactivity Pathways

This diagram illustrates the divergent synthetic pathways available from the starting material.

Caption: Divergent synthetic routes using orthogonal reactivity.

This strategic approach is highly valuable in the synthesis of pharmaceutical intermediates and libraries of compounds for drug discovery, where subtle structural modifications can lead to significant changes in biological activity.[2][3][13]

Conclusion

This compound is a highly versatile and valuable building block for modern organic synthesis. Its two distinct electrophilic centers—the aryl iodide and the benzylic bromide—provide access to a vast chemical space through orthogonal reaction pathways. By leveraging the well-understood principles of palladium-catalyzed cross-coupling and nucleophilic substitution reactions, researchers can selectively and sequentially introduce a wide array of functional groups. This technical guide provides the foundational knowledge and practical protocols necessary to harness the full synthetic potential of this powerful intermediate, enabling the efficient construction of complex molecules for pharmaceutical and materials science applications.

References

- 2-Bromo-1-iodo-4-methylbenzene: A Versatile Precursor for the Synthesis of Pharmaceutical Intermedi

- Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. (2025). Benchchem.

- Application Notes and Protocols: Utilizing 2-Bromo-1-iodo-4-methylbenzene in Suzuki Coupling Reactions. (2025). Benchchem.

- An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Applic

- An In-depth Technical Guide to 2-bromo- 1-iodo-4-methylbenzene: Synthesis, Properties, and Applications in Cross- Coupling Reactions. (2025). Benchchem.

- Application Notes and Protocols: The Role of 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. (2025). Benchchem.

- Buchwald–Hartwig amin

- Heck reaction. Wikipedia.

- Buchwald-Hartwig Amin

- A Comparative Guide to 2-Bromo-1-iodo-4-methylbenzene for Sequential Cross-Coupling Reactions. (2025). Benchchem.

- Sonogashira coupling. Wikipedia.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. (2024). Knowledge.

- An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene (CAS: 71838-16-9). (2025). Benchchem.

- 71838-16-9 | 2-Bromo-1-iodo-4-methylbenzene. ChemScene.

- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed.

- Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide. (2025). Benchchem.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

- Medicinal and organic chemistry and The Goals of medicinal chemistry. Preprints.org.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. nobelprize.org [nobelprize.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of 2-(Bromomethyl)-4-iodo-1-methylbenzene: An In-depth Technical Guide

Foreword: Navigating the Spectroscopic Landscape of a Niche Synthetic Intermediate

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-(bromomethyl)-4-iodo-1-methylbenzene, a key intermediate in various synthetic endeavors. It is important to note that at the time of this publication, experimental spectral data for this specific compound (CAS 1178576-91-4) is not widely available in public-facing databases. Consequently, this guide pioneers a robust analytical approach by integrating high-fidelity predicted spectral data with empirical data from structurally analogous compounds. This methodology not only offers a detailed "spectroscopic blueprint" of the target molecule but also serves as a practical framework for researchers encountering similar data-scarce scenarios. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to confidently identify, characterize, and utilize this compound in their work.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted toluene derivative with a unique substitution pattern that gives rise to a distinct spectroscopic signature. The presence of a benzylic bromide, an aromatic iodide, and a methyl group on the benzene ring provides a rich tapestry of signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these signatures is paramount for confirming the compound's identity and purity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for compounds of this nature is crucial for reproducibility and accurate interpretation.[1]

Sample Preparation:

-

Mass Measurement: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the synthesized compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common choice for its excellent solubilizing properties and relatively clean spectral window.

-

Homogenization: Ensure complete dissolution of the sample. Gentle vortexing or brief sonication can be employed.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

Instrumental Setup:

-

Spectrometer: Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters: For ¹H NMR, a standard pulse sequence with a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard, requiring a larger number of scans to achieve a good signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Ar-H (adjacent to -CH₃) | ~7.2 - 7.4 | Doublet | 1H |

| Ar-H (adjacent to -I) | ~7.6 - 7.8 | Doublet | 1H |

| Ar-H (between -CH₂Br and -I) | ~7.0 - 7.2 | Doublet of Doublets | 1H |

| -CH₂Br | ~4.5 - 4.7 | Singlet | 2H |

| -CH₃ | ~2.3 - 2.5 | Singlet | 3H |

Expert Insights into the ¹H NMR Spectrum:

-

Aromatic Region: The three aromatic protons are expected to be in distinct chemical environments, leading to three separate signals. The proton adjacent to the iodine atom is predicted to be the most deshielded due to the electron-withdrawing nature of iodine. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

Benzylic Protons (-CH₂Br): The methylene protons of the bromomethyl group are expected to appear as a sharp singlet in the range of 4.5-4.7 ppm. This downfield shift is a direct result of the deshielding effect of the adjacent bromine atom. In the experimental spectrum of a related compound, benzyl bromide, this signal appears around 4.4 ppm.

-

Methyl Protons (-CH₃): The methyl protons will also give a singlet, typically in the region of 2.3-2.5 ppm, which is a characteristic chemical shift for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-I | ~90 - 100 |

| C-Br | ~138 - 142 |

| C-CH₃ | ~135 - 140 |

| C-H (adjacent to C-I) | ~130 - 135 |

| C-H (adjacent to C-CH₃) | ~128 - 132 |

| C-H (sandwiched) | ~125 - 130 |

| -CH₂Br | ~30 - 35 |

| -CH₃ | ~20 - 25 |

Expert Insights into the ¹³C NMR Spectrum:

-

Aromatic Carbons: The six aromatic carbons are all in unique electronic environments and are therefore expected to give six distinct signals. The carbon directly attached to the iodine atom (C-I) will be significantly shielded due to the "heavy atom effect," resulting in an upfield shift to around 90-100 ppm. Conversely, the carbons attached to the electron-withdrawing bromine and the methyl group will be deshielded and appear further downfield.

-

Aliphatic Carbons: The benzylic carbon of the bromomethyl group is expected to resonate in the 30-35 ppm range, while the methyl carbon will appear at a more upfield position, around 20-25 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H bonds, C=C bonds of the aromatic ring, and the C-Br bond.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

For liquid samples, a single drop is usually sufficient.

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃, -CH₂Br) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-H Bend (-CH₂Br) | ~1210 | Medium |

| C-Br Stretch | 600 - 500 | Strong |

Expert Insights into the IR Spectrum:

-

Aromatic Signatures: The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.[2]

-

Benzylic Bromide Feature: A key diagnostic peak will be the strong absorption in the 600-500 cm⁻¹ range, which is characteristic of the C-Br stretching vibration in a benzyl bromide. For comparison, benzyl bromide itself shows a strong C-Br stretch.[3]

-

Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can often provide clues about the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

| Ion | Predicted m/z | Notes |

| [M]⁺ | 310/312 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |

| [M-Br]⁺ | 231 | Loss of a bromine radical, a very common fragmentation pathway for benzyl bromides, leading to a stable benzyl cation. This is expected to be the base peak. |

| [M-I]⁺ | 183/185 | Loss of an iodine radical. |

| [C₇H₆Br]⁺ | 169/171 | Tropylium ion rearrangement after loss of iodine and a methyl radical. |

| [C₇H₇]⁺ | 91 | Tropylium ion, a common fragment in the mass spectra of toluene derivatives. |

Expert Insights into the Mass Spectrum:

-

Molecular Ion: The molecular ion peak is expected at m/z 310 and 312, with approximately equal intensity, which is the hallmark of a compound containing one bromine atom.

-

Base Peak: The most intense peak in the spectrum (the base peak) is predicted to be at m/z 231. This corresponds to the loss of the bromine radical to form a relatively stable secondary benzylic carbocation. This is a highly favorable fragmentation pathway for benzyl bromides.[5]

-

Tropylium Ion: The presence of a peak at m/z 91 is also highly likely, corresponding to the formation of the tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl moiety.

Caption: Predicted Fragmentation Pathway of this compound.

Conclusion: A Synergistic Approach to Spectroscopic Characterization

While the absence of readily available experimental spectra for this compound presents a challenge, a synergistic approach combining high-quality predicted data with empirical data from structural analogs provides a robust and reliable pathway for its characterization. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, the IR spectrum points to the key functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. This guide not only serves as a specific reference for this important synthetic intermediate but also exemplifies a powerful strategy for spectroscopic analysis in the broader context of chemical research and development.

References

-

PubChem. (n.d.). 5-Bromo-2-iodotoluene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article Title]. Retrieved January 20, 2026, from [Provide a general URL to an RSC supporting information page if a specific one isn't available, e.g., https://www.rsc.

-

PubChem. (n.d.). Benzyl bromide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

T3DB. (2009). Benzyl bromide (T3D1776). T3DB. Retrieved January 20, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved January 20, 2026, from [Link]

-

Springer Nature. (2025). NMR spectroscopy of small molecules in solution. Springer Nature. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved January 20, 2026, from [Link]

- BenchChem. (2025). Distinguishing Isomers of Bis(bromomethyl)methylbenzene using NMR Spectroscopy: A Comparative Guide. Retrieved January 20, 2026, from [A representative URL for a technical guide, as the original may not be stable, e.g., https://www.benchchem.com/resources]

-

PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

PubMed Central. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Benzene, (bromomethyl)-. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved January 20, 2026, from [Link]

- The University of Texas at Austin. (n.d.). NMRHANDS-ON PROTOCOLS –ACQUISITION. Retrieved January 20, 2026, from [A representative URL for a university's NMR facility protocols, e.g., https://sites.cns.utexas.edu/nmr/protocols]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane. Retrieved January 20, 2026, from [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved January 20, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved January 20, 2026, from [Link]

Sources

stability and storage of 2-(Bromomethyl)-4-iodo-1-methylbenzene

An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and complex organic synthesis. Its unique structure, featuring a reactive benzylic bromide and a versatile aryl iodide, allows for sequential and site-selective modifications, making it invaluable for constructing complex molecular architectures. However, the very features that make this reagent so useful also render it susceptible to degradation. The integrity of this starting material is paramount, as the presence of impurities can lead to unpredictable reaction outcomes, low yields, and complex purification challenges. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe and effective handling.

Physical and Chemical Properties

The key physicochemical properties of this compound and its related isomers are summarized below. These data are essential for its proper handling and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1178576-91-4 | [1][2] |

| Molecular Formula | C₈H₈BrI | [3] |

| Molecular Weight | 310.96 g/mol | [2] |

| Appearance | Clear, light yellow to brown liquid | [4] |

| Boiling Point | ~267 °C at 760 mmHg (for related isomer) | [5] |

| Density | ~2.08 g/cm³ (for related isomer) | [4] |

Hazard Identification and Safety

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties due to the reactive benzylic bromide moiety.[6]

-

GHS Classification:

-

Signal Word: Warning[6]

-

Precautionary Measures: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7]

Core Principles of Stability and Degradation

The stability of this compound is dictated by the two key functional groups: the benzylic bromide and the aryl iodide. Understanding their individual and combined liabilities is crucial for preventing degradation.

The Benzylic Bromide Moiety: A Locus of Reactivity

The bromomethyl group attached to the benzene ring is a benzylic halide. This structural feature makes the compound highly susceptible to nucleophilic substitution reactions. The primary degradation pathway in a laboratory setting is hydrolysis, where ambient moisture acts as a nucleophile, converting the starting material into the corresponding, and often less reactive, benzyl alcohol. This reaction can proceed even with trace amounts of water present in solvents or the atmosphere.

The Aryl Iodide Bond: Sensitivity to Light

Carbon-iodine bonds, particularly on an aromatic ring, are known to be photosensitive. Exposure to light, especially in the UV spectrum, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species. These radicals can initiate a cascade of unpredictable side reactions, resulting in discoloration (often a pink or brown tint) and the formation of complex impurities. A related compound is noted to be light-sensitive.[9]

Potential Degradation Pathways

The primary degradation mechanisms are hydrolysis and photodecomposition. These pathways compromise the purity of the material, introducing contaminants that can interfere with subsequent synthetic steps.

Sources

- 1. 1178576-91-4|2-(Bromomethyl)-1-iodo-4-methylbenzene|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PubChemLite - 2-(bromomethyl)-1-iodo-4-methylbenzene (C8H8BrI) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

electrophilic aromatic substitution on 2-(Bromomethyl)-4-iodo-1-methylbenzene

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2-(Bromomethyl)-4-iodo-1-methylbenzene

For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design and synthesis. Among the vast array of aromatic building blocks, polysubstituted benzenes offer a rich platform for creating complex molecular architectures. This guide provides a detailed technical exploration of electrophilic aromatic substitution (EAS) on this compound. This substrate, featuring a unique combination of activating and deactivating groups, presents an interesting case study in regioselectivity and reactivity. We will delve into the underlying principles governing these reactions, provide field-proven insights into experimental design, and offer detailed protocols for key transformations.

This document is structured to provide a comprehensive understanding, moving from a theoretical analysis of substituent effects to practical, actionable experimental methodologies. Every claim and protocol is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Analysis of the Substrate: this compound

The reactivity and regioselectivity of electrophilic aromatic substitution are profoundly influenced by the substituents already present on the benzene ring.[1][2][3][4][5] In the case of this compound, we have three distinct groups to consider: a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and an iodine atom (-I).

-

Methyl Group (-CH₃): The methyl group is an alkyl group and is considered a weakly activating group.[6] It donates electron density to the aromatic ring through an inductive effect, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles than benzene itself.[2][7] Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[8][9][10]

-

Iodo Group (-I): Halogens, including iodine, are a unique class of substituents. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the overall electron density of the aromatic ring.[5][11] However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the carbocation intermediate (the sigma complex or arenium ion) formed during ortho and para attack.[11][12][13][14] This resonance stabilization is most effective when the positive charge is on the carbon atom bearing the halogen.[12]

-

Bromomethyl Group (-CH₂Br): The bromomethyl group is an alkyl group substituted with a bromine atom. The electronegative bromine atom exerts an electron-withdrawing inductive effect, which deactivates the ring. This deactivating influence is generally considered to make the bromomethyl group a meta-director.

Predicting Regioselectivity:

When multiple substituents are present, the directing effects can be cooperative or competitive. In this compound, the positions available for substitution are C3, C5, and C6.

-

The methyl group at C1 directs ortho to C2 (blocked) and C6, and para to C4 (blocked).

-

The iodo group at C4 directs ortho to C3 and C5, and para to C1 (blocked).

-

The bromomethyl group at C2 directs meta to C4 (blocked) and C6.

The directing effects can be summarized as follows:

-

Position C3: Directed by the iodo group (ortho).

-

Position C5: Directed by the iodo group (ortho).

-

Position C6: Directed by the methyl group (ortho) and the bromomethyl group (meta).

Generally, activating groups have a stronger directing influence than deactivating groups.[15] Therefore, the methyl group's directing effect is likely to be more significant than that of the iodo and bromomethyl groups. However, steric hindrance from the adjacent bromomethyl group may disfavor substitution at the C6 position.[7][11] The iodo group, being an ortho, para-director, will strongly favor substitution at the C3 and C5 positions. Given the electronic and steric factors, electrophilic attack is most likely to occur at the C3 and C5 positions , with the relative yields depending on the specific electrophile and reaction conditions.

Key Electrophilic Aromatic Substitution Reactions

The most common and synthetically useful electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[1]

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1]

Mechanism & Rationale:

The nitronium ion will attack the electron-rich positions of the benzene ring. As predicted, substitution will primarily occur at the C3 and C5 positions, ortho to the iodine atom.

Experimental Protocol: Nitration of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool this compound (1.0 eq) in an ice-water bath.

-

Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Products:

-

2-(Bromomethyl)-4-iodo-1-methyl-3-nitrobenzene

-

2-(Bromomethyl)-4-iodo-1-methyl-5-nitrobenzene

Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile.[16]

Mechanism & Rationale:

Similar to nitration, halogenation will be directed to the C3 and C5 positions. The choice of halogen and catalyst will influence the reaction rate and selectivity.

Experimental Protocol: Bromination of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask, add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq).

-

Reagent Addition: Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent to the reaction mixture at room temperature, protecting the reaction from light.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Expected Products:

-

3-Bromo-2-(bromomethyl)-4-iodo-1-methylbenzene

-

5-Bromo-2-(bromomethyl)-4-iodo-1-methylbenzene

Friedel-Crafts Reactions